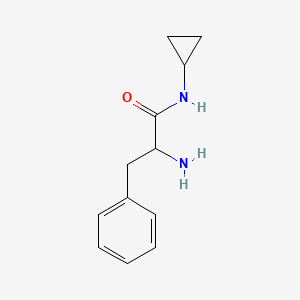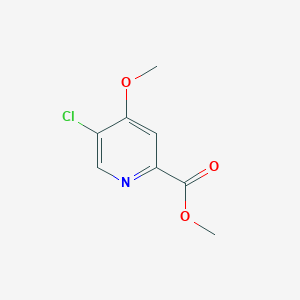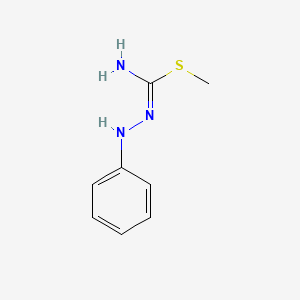
1,1,1-Trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol is a fluorinated organic compound that features a trifluoromethyl group and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol typically involves the reaction of a trifluoromethylated precursor with a pyridine derivative. One common method involves the nucleophilic substitution of a trifluoromethylated alcohol with a pyridine-based amine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted trifluoromethyl compounds.
Scientific Research Applications
1,1,1-Trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: Employed in the development of fluorinated polymers and materials with unique electronic properties.
Biological Studies: Utilized in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with hydrophobic pockets in the target protein. Additionally, the pyridine moiety can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one: Similar structure but with a different position of the pyridine ring.
3-Amino-1,1,1-trifluoropropan-2-ol: Contains an amino group instead of the pyridin-3-ylmethyl group
Uniqueness
1,1,1-Trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol is unique due to its combination of a trifluoromethyl group and a pyridine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C9H11F3N2O |
|---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(pyridin-3-ylmethylamino)propan-2-ol |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)8(15)6-14-5-7-2-1-3-13-4-7/h1-4,8,14-15H,5-6H2 |
InChI Key |
ARJLZNQDLSHUOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNCC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


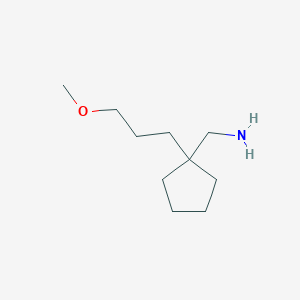
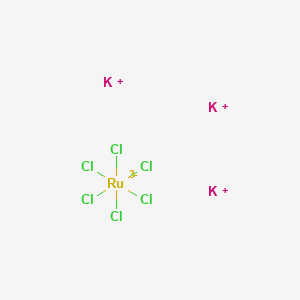
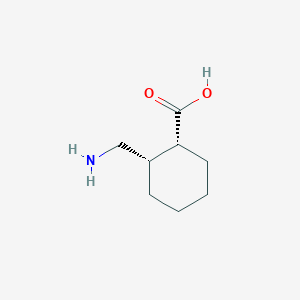

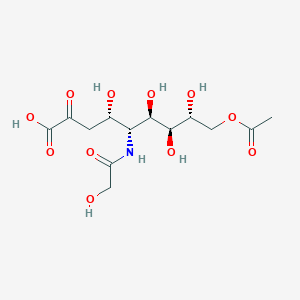


![1H-Pyrrolo[2,3-b]pyridine-2-sulfonyl chloride](/img/structure/B13345199.png)
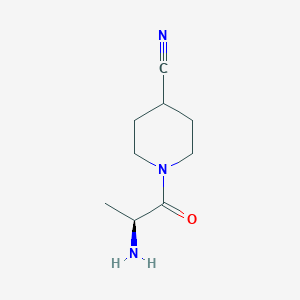
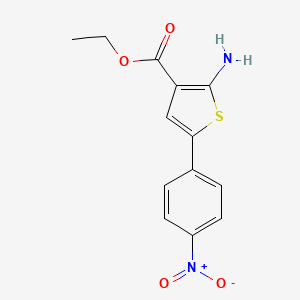
![3-(4-(Diphenylamino)phenyl)dibenzo[f,h]pyrazino[2,3-b]quinoxaline-11,12-dicarbonitrile](/img/structure/B13345210.png)
